molecular formula C16H15N3O2 B2550526 N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide CAS No. 1235091-21-0

N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide

Cat. No.: B2550526
CAS No.: 1235091-21-0
M. Wt: 281.315
InChI Key: FEXPGERAWXVUOH-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide is a quinoxaline-derived compound featuring a furan-substituted propan-2-yl group attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11(9-12-5-4-8-21-12)18-16(20)15-10-17-13-6-2-3-7-14(13)19-15/h2-8,10-11H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXPGERAWXVUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-furoic acid with 1-(furan-2-yl)propan-2-amine to form the intermediate, which is then cyclized with o-phenylenediamine under acidic conditions to yield the desired quinoxaline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and quinoxaline N-oxides.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions, while the quinoxaline core can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Peptidomimetic Quinoxaline Derivatives

describes N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)quinoxaline-2-carboxamide (18k), a peptidomimetic aldehyde. Key differences include:

  • Biological Activity: Peptidomimetic aldehydes often act as covalent enzyme inhibitors (e.g., proteases), whereas the target compound lacks an electrophilic group, suggesting non-covalent binding modes .
Parameter Target Compound Compound 18k
Functional Groups Furan, propan-2-yl Pyrrolidinone, phenyl, aldehyde
Reactivity Non-electrophilic Electrophilic (aldehyde)
Therapeutic Potential Likely non-covalent interactions Covalent enzyme inhibition

Nitroheterocyclic Quinoxaline Amides

outlines the synthesis of 5-nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide and its thiophene analog. Critical distinctions:

  • Quinoxaline Oxidation State: The 1,4-di-N-oxide moiety in these compounds alters redox properties compared to the non-oxidized quinoxaline core in the target compound.
Parameter Target Compound Nitroheterocyclic Analogs
Aromatic Substituent Furan 5-Nitrofuran/5-nitrothiophene
Quinoxaline Modification Non-oxidized 1,4-Di-N-oxide
Metabolic Stability Likely higher Reduced (nitro group reactivity)

Aminoethyl-Phenyl Quinoxaline Derivatives

highlights N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}quinoxaline-2-carboxamide dihydrochloride, a salt-form intermediate. Notable contrasts:

  • Ionization State : The dihydrochloride salt improves aqueous solubility, whereas the target compound’s neutral furan-propan-2-yl group may reduce solubility.

Amine-Functionalized Carboxamides

lists compounds like N-(cyclopropylmethyl)propan-1-amine and N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine.

  • Cyclopropyl Groups : Enhance metabolic stability by resisting cytochrome P450 oxidation. The target compound’s furan may undergo oxidative ring opening, reducing stability .
  • Heterocyclic Diversity: The oxazole ring in some analogs provides distinct electronic profiles compared to quinoxaline’s planar, conjugated system.

Research Implications and Gaps

  • Activity Data: Limited evidence on the target compound’s specific biological activity necessitates further studies to compare efficacy with nitroheterocyclic or peptidomimetic analogs.
  • Synthetic Accessibility : The target compound’s furan-propan-2-yl group may offer simpler synthesis compared to complex peptidomimetics (e.g., 18k) .
  • ADME Profile : Computational modeling or in vitro assays are needed to evaluate solubility, permeability, and metabolic stability relative to salt forms (e.g., dihydrochloride derivatives) .

Biological Activity

N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoxaline core, which is known for its diverse biological activities. The furan moiety contributes to its unique chemical reactivity and potential interactions with biological targets.

1. Antidepressant Activity

Recent studies have indicated that compounds related to quinoxaline derivatives exhibit antidepressant-like effects. For instance, N-(pyridin-3-yl)quinoxalin-2-carboxamide (QCF-21), a structural analog, demonstrated significant antidepressant and anxiolytic activities in preclinical models. The forced swim test (FST) and tail suspension test (TST) were employed to evaluate the antidepressant effects, revealing a dose-dependent response at low doses (0.25-1 mg/kg) .

Table 1: Summary of Antidepressant Effects of Quinoxaline Derivatives

CompoundTest MethodDose Range (mg/kg)Effect Observed
QCF-21FST0.25 - 1Antidepressant-like
This compoundTSTTBDTBD

2. Anxiolytic Activity

In addition to its antidepressant properties, QCF-21 was tested for anxiolytic effects using the elevated plus maze (EPM), light/dark box, and hole board tests. Results indicated that it significantly reduced anxiety-like behaviors in rodents .

The mechanisms underlying the biological activities of this compound may involve modulation of neurotransmitter systems, particularly serotonin pathways. The compound's interaction with serotonin receptors has been highlighted as a possible mechanism for its antidepressant effects .

Case Studies

Several case studies have explored the efficacy of quinoxaline derivatives in various animal models:

  • Study on QCF-21 : This study evaluated the compound's ability to reverse behavioral anomalies induced by olfactory bulbectomy (OBX), a model for chronic depression in rats. The findings suggested that QCF-21 could restore normal behavior patterns post-surgery, indicating its potential as an effective treatment for depressive disorders .
  • Antiviral Potential : While primarily focused on antidepressant activity, related compounds have shown antiviral properties, indicating a broader therapeutic potential for quinoxaline derivatives .

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